
1-(4-Fluoro-2-methylphenyl)cyclopropanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(4-Fluoro-2-methylphenyl)cyclopropanecarboxylic acid” is a chemical compound with the CAS Number: 1314784-27-4 . It has a molecular weight of 194.21 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H11FO2/c1-7-6-8(12)2-3-9(7)11(4-5-11)10(13)14/h2-3,6H,4-5H2,1H3,(H,13,14) . This indicates that the compound has a cyclopropane ring attached to a carboxylic acid group and a 4-fluoro-2-methylphenyl group.Physical and Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 194.21 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility are not provided in the available resources.科学的研究の応用
Alzheimer's Disease Research
1-(4-Fluoro-2-methylphenyl)cyclopropanecarboxylic acid has been evaluated in the context of Alzheimer's disease. Specifically, a γ-secretase modulator named CHF5074, related to this compound, has shown potential in attenuating brain β-amyloid pathology and improving spatial memory in mice models of Alzheimer's disease (Imbimbo et al., 2009).
Molecular Structure Studies
The molecular structure and conformation of similar compounds, such as 1-phenyl-2-methylcyclopropene-3-carboxylic acid, have been studied using X-ray methods. These studies provide insights into the spatial arrangements and interactions within these molecules, which are vital for understanding their chemical behavior (Korp et al., 1983).
Synthesis of Fluorinated Analogs
Research has been conducted on synthesizing fluorinated analogs of 1-aminocyclopropane carboxylic acid, which is closely related to this compound. These studies are significant for exploring the properties and potential applications of fluorinated organic compounds (Sloan & Kirk, 1997).
Antimicrobial Activity
Research on N-ethoxyethylpiperidine derivatives, incorporating fragments of cyclopropane and fluorophenyls similar to this compound, has revealed antimicrobial activity. These findings indicate potential applications in developing new antimicrobial agents (Issayeva et al., 2019).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if ingested or inhaled . It can cause skin and eye irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using the compound only in well-ventilated areas . In case of contact with skin or eyes, it’s recommended to wash with plenty of water .
特性
IUPAC Name |
1-(4-fluoro-2-methylphenyl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO2/c1-7-6-8(12)2-3-9(7)11(4-5-11)10(13)14/h2-3,6H,4-5H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOOGUHAJAHPDQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C2(CC2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
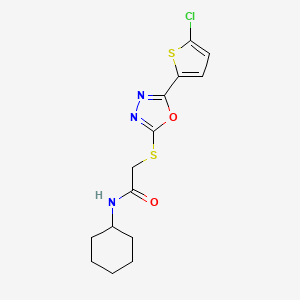
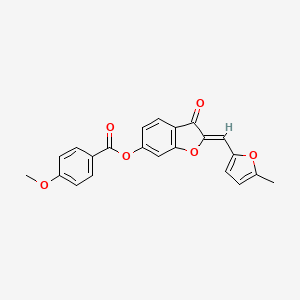
![1-{4-[4-(4-Methoxyphenyl)pyrimidin-2-yl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B2366320.png)
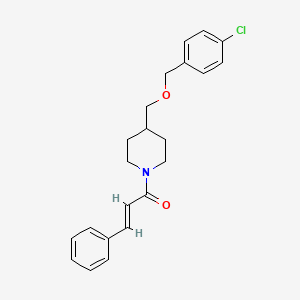
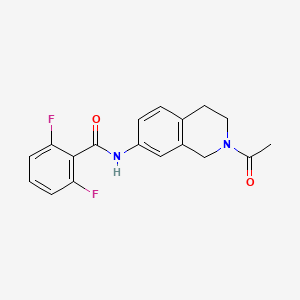
![N-(4-(dimethylamino)phenyl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2366325.png)
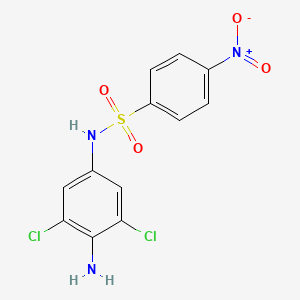
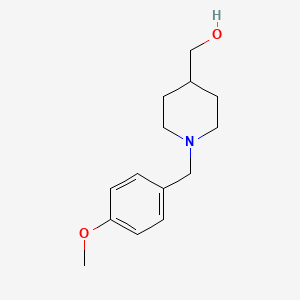
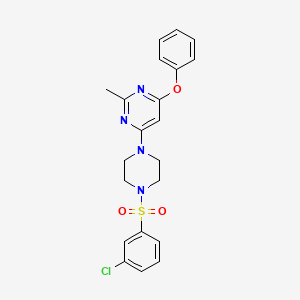

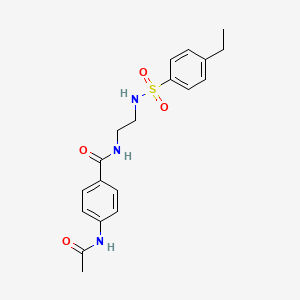
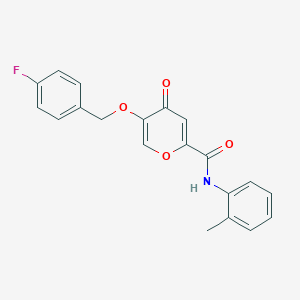
![4-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2366337.png)

